molecular formula C19H22N2O3S B13367952 butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether

butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether

Cat. No.: B13367952
M. Wt: 358.5 g/mol
InChI Key: OTVWVTYZOGRMFH-UHFFFAOYSA-N
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Description

Butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether is a synthetic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group and ether linkage differentiates it from other imidazole-containing compounds, potentially leading to novel applications and enhanced activity .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C19H22N2O3S/c1-2-3-15-24-17-9-11-18(12-10-17)25(22,23)21-14-13-20-19(21)16-7-5-4-6-8-16/h4-12H,2-3,13-15H2,1H3

InChI Key

OTVWVTYZOGRMFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3

Origin of Product

United States

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